molecular formula C11H12ClN3 B13084306 [(2-Chlorophenyl)methyl](1H-imidazol-2-ylmethyl)amine

[(2-Chlorophenyl)methyl](1H-imidazol-2-ylmethyl)amine

Cat. No.: B13084306
M. Wt: 221.68 g/mol
InChI Key: KGCHJEPIKKCLKX-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methylamine is a small organic molecule featuring a chlorophenyl group attached via a methylene bridge to an imidazole ring, which is further connected to an amine group through another methylene linker. This structure combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse biological interactions. The 2-chlorophenyl substitution introduces steric and electronic effects, while the imidazole ring offers hydrogen-bonding capabilities.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)methanamine

InChI

InChI=1S/C11H12ClN3/c12-10-4-2-1-3-9(10)7-13-8-11-14-5-6-15-11/h1-6,13H,7-8H2,(H,14,15)

InChI Key

KGCHJEPIKKCLKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=NC=CN2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound with hydrogenated imidazole rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chlorophenyl)methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Pharmacological Trends

  • Halogen Effects :
    • Chlorine and bromine enhance lipophilicity and binding to hydrophobic pockets, while fluorine improves metabolic stability and polarity .
  • Ring System :
    • Imidazole offers hydrogen-bonding sites, whereas benzimidazole enhances planar interactions but reduces solubility .
  • Linker Optimization :
    • Shorter linkers (e.g., methylene) improve rigidity and binding efficiency, while longer chains (e.g., propyl) increase flexibility but reduce specificity .

Biological Activity

(2-Chlorophenyl)methylamine, a compound featuring both a chlorinated phenyl group and an imidazole moiety, has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on enzyme interactions, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Chlorophenyl Group : Enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.
  • Imidazole Moiety : Known for its role in various biological systems, including enzyme coordination and inhibition.

Biological Activity Overview

The biological activity of (2-Chlorophenyl)methylamine can be attributed to its structural characteristics. Here are key aspects of its activity:

  • Enzyme Inhibition : The imidazole ring is known for coordinating with metal ions in enzymes, which can lead to inhibition of enzymatic activity. This property is crucial in drug development, particularly for targeting diseases where enzyme inhibition is beneficial.
  • Anticancer Potential : Preliminary studies suggest that compounds containing imidazole rings exhibit diverse pharmacological properties, including anticancer activity. The presence of the chlorophenyl group may enhance these effects by increasing the compound's hydrophobic interactions with target proteins.

Inhibition Studies

Research has demonstrated that compounds similar to (2-Chlorophenyl)methylamine can inhibit specific enzymes linked to various diseases. For instance:

  • Lysosomal Phospholipase A2 (LPLA2) : Studies have shown that certain imidazole-containing compounds inhibit LPLA2, a target implicated in drug-induced phospholipidosis. This inhibition is critical for understanding drug toxicity mechanisms and developing safer therapeutic agents .

Antitumor Activity

A range of studies has evaluated the anticancer properties of imidazole derivatives:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AA549 (Lung Cancer)49.85Induces apoptosis
Compound BMCF-7 (Breast Cancer)0.46CDK2 inhibition
Compound CHCT116 (Colorectal Cancer)0.39Aurora-A kinase inhibition

These findings indicate that derivatives of imidazole, including those similar to (2-Chlorophenyl)methylamine, possess significant anticancer potential through various mechanisms such as apoptosis induction and cell cycle arrest .

Case Study 1: Anticancer Efficacy

In a study evaluating a series of imidazole derivatives, researchers found that one compound demonstrated an IC50 value of 0.39 µM against HCT116 cell lines. This compound exhibited significant binding affinity to Aurora-A kinase, suggesting a targeted mechanism of action that warrants further exploration .

Case Study 2: Enzyme Interaction

Another research effort focused on the interaction between imidazole-containing compounds and LPLA2. The study identified critical residues within the enzyme's lipid membrane-binding domain that are essential for its activity. Compounds inhibiting LPLA2 could provide insights into managing drug-induced phospholipidosis .

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